molecular formula C10H19N3OS B14798679 (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine

Cat. No.: B14798679
M. Wt: 229.34 g/mol
InChI Key: CNRSXIIBOPQBLN-UHFFFAOYSA-N
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Description

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is a complex organic compound featuring a unique structure that includes an oxadiazole ring, a tert-butyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or strong acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(ethylthio)propan-1-amine
  • (S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)propan-1-amine

Uniqueness

(S)-1-(5-(tert-Butyl)-1,3,4-oxadiazol-2-yl)-3-(methylthio)propan-1-amine is unique due to the specific combination of its functional groups and the stereochemistry of the molecule. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C10H19N3OS

Molecular Weight

229.34 g/mol

IUPAC Name

1-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C10H19N3OS/c1-10(2,3)9-13-12-8(14-9)7(11)5-6-15-4/h7H,5-6,11H2,1-4H3

InChI Key

CNRSXIIBOPQBLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C(CCSC)N

Origin of Product

United States

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